1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a cyclohexene ring, which also bears a carboxylic acid functional group. It is commonly used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)16-10(15)12(9(13)14)7-5-4-6-8-12/h4-5H,6-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYEHGTPDNOOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- This compound serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic pathways.
- Biological Studies :
-
Medicinal Chemistry :
- The compound is employed as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of novel pharmaceuticals targeting various diseases.
-
Industrial Applications :
- In industry, 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is used in producing polymers, coatings, and other materials, benefiting from its chemical stability and reactivity.
Case Study 1: Synthesis of Dipeptides
A study highlighted the use of this compound in synthesizing dipeptides using N,N'-diethylene-N''-2-chloroethyl thiophosphoramide as a coupling reagent. This method allowed for efficient amide formation without additional base, yielding satisfactory results within a short reaction time.
Case Study 2: Green Chemistry Applications
Research has indicated its role in chiral separation processes, particularly for (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid. This application aligns with green chemistry principles by enhancing manufacturing efficiency while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The cyclohexene ring and carboxylic acid functional group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexene-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in synthetic applications.
Tert-butoxycarbonyl-protected amino acids: These compounds have similar protecting groups but differ in their core structures and applications.
Cyclohexane-1-carboxylic acid: The saturated analog of the compound, which has different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexene ring with a tert-butoxycarbonyl group and a carboxylic acid functional group, providing a versatile platform for various chemical transformations .
Biological Activity
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid (CAS No. 1909306-23-5) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18O4
- Molecular Weight : 226.27 g/mol
The compound features a cyclohexene ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its utility in organic synthesis and biological assays.
Synthesis
The synthesis typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. This method allows for the efficient formation of the compound while minimizing hydrolysis risks.
The biological activity of this compound can be attributed to several factors:
- Enzyme Interaction : The Boc group acts as a protective moiety for amines, facilitating selective reactions during synthetic processes.
- Substrate Role : It serves as a substrate in biochemical assays, enabling the study of enzyme mechanisms and metabolic pathways.
Antiviral and Antimicrobial Properties
Recent studies have indicated that derivatives containing β-amino acid moieties exhibit antiviral activities. For example, compounds similar to this compound have shown potential as neuraminidase inhibitors, with IC50 values around 50 μM against viral targets .
Additionally, research on related compounds suggests that modifications to the cyclohexene structure can enhance antimicrobial efficacy against various pathogens. The introduction of specific functional groups has been correlated with increased biological activity .
Case Studies
- Antiviral Activity : A study evaluated compounds similar to this compound against the tobacco mosaic virus (TMV). Results indicated significant antiviral activity, surpassing commercial agents in efficacy .
- Cytotoxicity and Apoptosis Induction : Recent investigations into meriolin derivatives, which share structural similarities, revealed their ability to induce apoptosis in cancer cells. These findings suggest that modifications of the cyclohexene core could lead to promising anticancer agents .
Comparative Analysis
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexene ring with Boc group | Antiviral, substrate for biochemical assays |
| Cyclohexene-1-carboxylic acid | Lacks Boc group | Limited synthetic versatility |
| Tert-butoxycarbonyl-protected amino acids | Similar protecting group but different core | Various therapeutic applications |
| Meriolin derivatives | Induce apoptosis; effective against cancer cells | Potential anticancer agents |
Q & A
Q. What synthetic routes are recommended for preparing 1-[(tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid?
A common approach involves multi-step synthesis starting from cyclic precursors like shikimic acid or quinic acid. For example, optimized routes include regioselective dehydration of quinic acid derivatives followed by tert-butoxycarbonyl (Boc) protection. Key steps involve:
- Dehydration : Controlled acid-catalyzed dehydration to form the cyclohexene backbone.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
- Purification : Chromatography (silica gel) or crystallization from solvents like ethyl acetate/hexane.
Q. How should researchers handle safety and storage for this compound?
- Hazards : Classified as causing skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators in high-exposure scenarios.
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Q. What analytical methods validate purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment.
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclohexene proton coupling constants) and Boc-group integrity .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
Q. What strategies address conflicting spectral data during structure elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling networks in complex cyclohexene derivatives.
- Isotopic Labeling : Use ¹³C-labeled Boc groups to track reaction intermediates .
- Cross-Validation : Compare with computational models (DFT-optimized structures) to validate spectral assignments .
Q. How is the compound’s stability evaluated under varying experimental conditions?
Q. What mechanistic insights are available for its role in enzyme inhibition?
- Covalent Binding Studies : Use mass spectrometry to identify adducts (e.g., hOAT enzyme inactivation via Thr322/Lys292 covalent bonds) .
- Kinetic Analysis : Measure inactivation rates (kinact/KI) under varying substrate concentrations.
- Molecular Dynamics Simulations : Model active-site interactions to rationalize selectivity .
Q. How can researchers resolve low yields in Boc-protection reactions?
- Optimize Solvent Systems : Use anhydrous dichloromethane or THF to minimize hydrolysis.
- Catalyst Screening : Test DMAP, HOBt, or pyridine derivatives for improved Boc activation .
- In Situ Monitoring : Track reaction progress via TLC (Rf shift) or IR (disappearance of -OH stretches) .
Methodological Notes
- Stereochemical Challenges : Racemization risks during Boc protection require low-temperature conditions (<0°C) and short reaction times .
- Data Reproducibility : Cross-reference with pharmacopeial standards (USP/EP) for QC applications .
- Contradictory Evidence : Some safety data sheets lack physical property data (e.g., melting points), necessitating empirical determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
